molecular formula C18H18F2N2O4S B6542721 2,5-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide CAS No. 1060254-96-7

2,5-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide

Cat. No.: B6542721
CAS No.: 1060254-96-7
M. Wt: 396.4 g/mol
InChI Key: FRHWLTLFNKMWEC-UHFFFAOYSA-N
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Description

2,5-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with difluoro groups and a morpholinyl moiety. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.

    Introduction of Difluoro Groups: The difluoro groups are introduced through a halogenation reaction, typically using fluorinating agents such as diethylaminosulfur trifluoride.

    Attachment of the Morpholinyl Moiety: The morpholinyl group is introduced via a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinyl moiety, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation Products: Oxo derivatives of the morpholinyl moiety.

    Reduction Products: Amines derived from the sulfonamide group.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

2,5-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of other chemical entities.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The difluoro groups and the morpholinyl moiety enhance the binding affinity and specificity of the compound towards its targets. This results in the modulation of biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-difluorobenzenesulfonamide: Lacks the morpholinyl moiety, resulting in different biological activity.

    N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzenesulfonamide: Lacks the difluoro groups, affecting its binding affinity and specificity.

Uniqueness

2,5-difluoro-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide is unique due to the presence of both difluoro groups and a morpholinyl moiety, which contribute to its enhanced biological activity and specificity. This combination of functional groups allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and biological research.

Properties

IUPAC Name

2,5-difluoro-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O4S/c19-14-3-6-16(20)17(12-14)27(24,25)21-15-4-1-13(2-5-15)11-18(23)22-7-9-26-10-8-22/h1-6,12,21H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHWLTLFNKMWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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